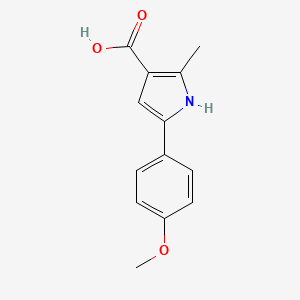

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Description

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid (CAS: 2106310-98-7) is a pyrrole-derived carboxylic acid with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol. The compound features a 4-methoxyphenyl substituent at the 5-position of the pyrrole ring and a methyl group at the 2-position. Its carboxylic acid group at the 3-position enhances polarity, influencing solubility and interaction with biological targets. This compound is primarily utilized in research settings for drug discovery and biochemical studies, with applications in synthesizing pharmacologically active derivatives .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-11(13(15)16)7-12(14-8)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGYCFKTAQSUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid in the presence of a cyclizing agent can yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

- N-Substituents : The presence of bulky groups (e.g., cyclohexylmethyl in SGA-67) enhances target specificity (e.g., TPC2 vs. CB2) .

- Halogen Effects : Chlorine or bromine at the 5-position (e.g., 21d, ; CAS 881041-60-7, ) improves binding to apoptotic regulators like Bcl-2.

- Methoxy Groups : The 4-methoxyphenyl moiety (common in the target compound and SGA-67) contributes to π-π stacking interactions in enzyme binding pockets .

Pharmacological Activity and Target Selectivity

- Anticancer Agents: Compound 21d (Bcl-2/Bcl-xL inhibitor) shows 98% synthetic yield and nanomolar potency in tumor models, attributed to its iodophenyl and cyclopropyl groups enhancing hydrophobic interactions .

- Neurological Targets : The CB2 antagonist 5 (IC₅₀ ~0.29 μM) demonstrates higher efficacy than analogs with ethyl or isopropyl substituents, emphasizing the role of 4-methylbenzyl in receptor affinity .

- Enzyme Inhibitors: Derivatives like IM-5 (5-(4-methoxyphenyl)-3-phenylimidazolidin-2,4-dione) exhibit antinociceptive effects, though pyrrole-3-carboxylic acids generally show stronger metabolic stability than imidazolidinones .

Physicochemical and Metabolic Properties

- Solubility : The target compound is stored at 2–8°C, indicating moderate aqueous solubility, whereas halogenated analogs (e.g., 21d ) require organic solvents for handling .

Biological Activity

5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The pyrrole ring, along with the methoxyphenyl substituent, suggests that this compound may exhibit significant pharmacological properties. This article aims to summarize the available research on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 245.28 g/mol. The compound features a carboxylic acid group which enhances its solubility and reactivity in biological systems.

Synthesis

Several synthetic routes have been explored for the preparation of this compound. Common methods include:

- Condensation Reactions : Involving the reaction between substituted pyrroles and appropriate aromatic aldehydes.

- Functional Group Modifications : Allowing for variations that can lead to new derivatives with altered properties.

These synthetic approaches highlight the versatility in creating analogs that may possess enhanced biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial effects. For instance, pyrrole derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | E. coli |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

The specific minimum inhibitory concentration (MIC) values for this compound remain to be established through further studies.

Anti-inflammatory Activity

Pyrrole compounds have been noted for their anti-inflammatory properties. This activity is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may interact with COX enzymes, potentially reducing inflammation.

Case Studies

A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives, including those with methoxy substitutions. The findings indicated that the presence of electron-donating groups like methoxy enhances the biological activity of pyrrole compounds by improving their binding affinity to target enzymes and receptors.

Example Case Study Findings:

- Study : Evaluation of antimicrobial activity of pyrrole derivatives.

- Results : Compounds exhibited varying degrees of effectiveness against multiple bacterial strains, with some derivatives showing MIC values as low as 3.12 µg/mL against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.